molecular formula C39H51N3O4 B8583114 7-[4-(2-butoxyethoxy)phenyl]-1-propyl-N-[4-[[N-methyl-N-(tetrahydropyran-4-yl)amino]methyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide CAS No. 313740-83-9

7-[4-(2-butoxyethoxy)phenyl]-1-propyl-N-[4-[[N-methyl-N-(tetrahydropyran-4-yl)amino]methyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide

Cat. No. B8583114
CAS RN: 313740-83-9
M. Wt: 625.8 g/mol
InChI Key: SJRPXPGYZYXHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-(2-butoxyethoxy)phenyl]-1-propyl-N-[4-[[N-methyl-N-(tetrahydropyran-4-yl)amino]methyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide is a useful research compound. Its molecular formula is C39H51N3O4 and its molecular weight is 625.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[4-(2-butoxyethoxy)phenyl]-1-propyl-N-[4-[[N-methyl-N-(tetrahydropyran-4-yl)amino]methyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[4-(2-butoxyethoxy)phenyl]-1-propyl-N-[4-[[N-methyl-N-(tetrahydropyran-4-yl)amino]methyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

313740-83-9

Product Name

7-[4-(2-butoxyethoxy)phenyl]-1-propyl-N-[4-[[N-methyl-N-(tetrahydropyran-4-yl)amino]methyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide

Molecular Formula

C39H51N3O4

Molecular Weight

625.8 g/mol

IUPAC Name

7-[4-(2-butoxyethoxy)phenyl]-N-[4-[[methyl(oxan-4-yl)amino]methyl]phenyl]-1-propyl-2,3-dihydro-1-benzazepine-4-carboxamide

InChI

InChI=1S/C39H51N3O4/c1-4-6-22-44-25-26-46-37-14-9-31(10-15-37)32-11-16-38-34(27-32)28-33(17-21-42(38)20-5-2)39(43)40-35-12-7-30(8-13-35)29-41(3)36-18-23-45-24-19-36/h7-16,27-28,36H,4-6,17-26,29H2,1-3H3,(H,40,43)

InChI Key

SJRPXPGYZYXHFY-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCC(=C3)C(=O)NC4=CC=C(C=C4)CN(C)C5CCOCC5)CCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a mixture of water:ethanol:toluene (1:1:10, v/v, 24.0 ml) were dissolved 4-(2-butoxyethoxy)phenyl borate (519 mg) and 7-bromo-1-propyl-N-[4-[[N-methyl-N-(tetrahydro-2H-pyran-4-yl)amino]methyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide (745 mg). To the solution was added potassium carbonate (482 mg), and the mixture was stirred under argon atmosphere at room temperature for 30 minutes. To the mixture was added tetrakistriphenylphosphinepalladium (67 mg), and the mixture was refluxed under argon atmosphere for 10 hours. The mixture was diluted with ethyl acetate, and washed with water and saturated brine, and the organic layer was dried with anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified with silica gel column chromatography (35 g, ethyl acetate→ethyl acetate:ethanol=10:1) and recrystallized from ethyl acetate-IPE to give 7-[4-(2-butoxyethoxy)phenyl]-N-[4-[[N-methyl-N-(tetrahydro-2H-pyran-4-yl)amino]methyl]phenyl]-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide (Compound 27) (453 mg, 50%) as yellow crystals.
Name
4-(2-butoxyethoxy)phenyl borate
Quantity
519 mg
Type
reactant
Reaction Step One
Name
7-bromo-1-propyl-N-[4-[[N-methyl-N-(tetrahydro-2H-pyran-4-yl)amino]methyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide
Quantity
745 mg
Type
reactant
Reaction Step One
Quantity
482 mg
Type
reactant
Reaction Step Two
Name
water ethanol toluene
Quantity
24 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
67 mg
Type
catalyst
Reaction Step Five

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